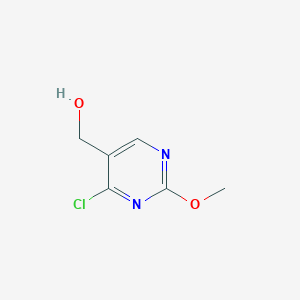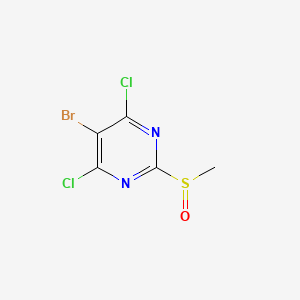
3-(1-Allyl-4-pyrazolyl)phenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Allyl-4-pyrazolyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-4-pyrazolyl)phenylboronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Allylation: The pyrazole ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Borylation: The final step involves the borylation of the phenyl ring. This can be achieved using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1-Allyl-4-pyrazolyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium(0) catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Scientific Research Applications
3-(1-Allyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Allyl-4-pyrazolyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium(II) complex to form a palladium-boronate complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrazolyl and allyl groups, making it less versatile in certain reactions.
4-Pyrazolylphenylboronic Acid: Similar structure but without the allyl group, affecting its reactivity and applications.
Allylphenylboronic Acid: Lacks the pyrazolyl group, limiting its use in specific biological applications.
Uniqueness
3-(1-Allyl-4-pyrazolyl)phenylboronic acid is unique due to the presence of both the pyrazolyl and allyl groups, which enhance its reactivity and versatility in various chemical and biological applications. The combination of these functional groups allows for more complex and diverse reactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H13BN2O2 |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
[3-(1-prop-2-enylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(7-10)13(16)17/h2-5,7-9,16-17H,1,6H2 |
InChI Key |
LSMPZBHIZBRWFA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)CC=C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


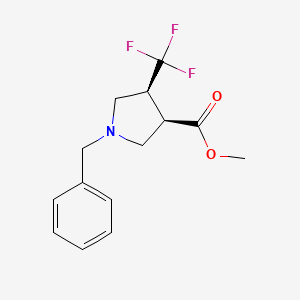

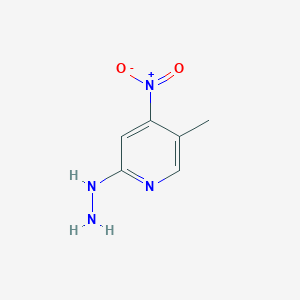
![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
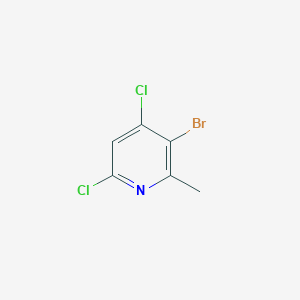
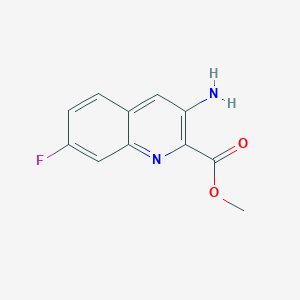

![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
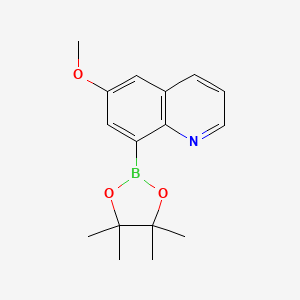
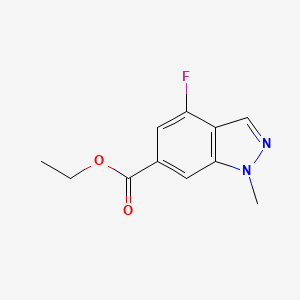
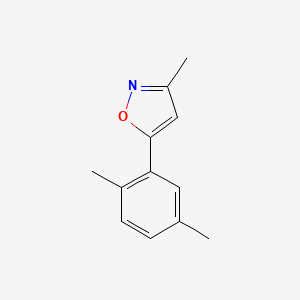
![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
